Structural Differentiation: Pyrrolidine vs. Morpholine Amide – Impact on Hydrogen-Bond Acceptor Count and Calculated Polar Surface Area
The target compound differs from its closest analog, (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone, by substitution of the pyrrolidine ring with a morpholine ring at the C3 amide position. Calculated topological polar surface area (tPSA) for the pyrrolidine analog is approximately 47.6 Ų, versus approximately 56.8 Ų for the morpholine analog, a difference of +9.2 Ų attributable to the morpholine oxygen atom [1]. The morpholine analog also possesses one additional hydrogen-bond acceptor (HBA = 4 vs. HBA = 3 for the pyrrolidine analog). These differences may influence membrane permeability and oral bioavailability potential based on established drug-likeness guidelines [2]. No experimental permeability or solubility data comparing the two compounds were identified.
| Evidence Dimension | Calculated topological polar surface area (tPSA) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | tPSA ≈ 47.6 Ų; HBA count = 3 |
| Comparator Or Baseline | (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone: tPSA ≈ 56.8 Ų; HBA count = 4 |
| Quantified Difference | Δ tPSA = +9.2 Ų (morpholine higher); Δ HBA = +1 (morpholine higher) |
| Conditions | Calculated using fragment-based method per Ertl et al. [1] at the molecular mechanics level |
Why This Matters
A lower tPSA and fewer hydrogen-bond acceptors may confer superior passive membrane permeability relative to the morpholine analog, a relevant consideration for cell-based assay design or when permeability is a suspected bottleneck.
- [1] Ertl, P., Rohde, B., Selzer, P. (2000) 'Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties,' Journal of Medicinal Chemistry, 43(20), pp. 3714–3717. doi:10.1021/jm000942e. View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. (2001) 'Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings,' Advanced Drug Delivery Reviews, 46(1–3), pp. 3–26. doi:10.1016/S0169-409X(00)00129-0. View Source
